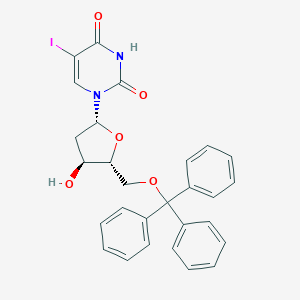
2/'-Deoxy-5-iodo-5/'-O-(triphenylmethyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the addition of an iodine atom and a triphenylmethyl group. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by iodination at the 5-position. The triphenylmethyl group is then introduced to protect the 5’-hydroxyl group. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Deprotection Reactions: The triphenylmethyl group can be removed under acidic conditions to yield the free hydroxyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Reaction conditions often involve polar aprotic solvents and mild heating.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid are used to remove the triphenylmethyl group.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted uridine derivatives.
Deprotection Reactions: The major product is the deprotected uridine analog.
Oxidation and Reduction: Products vary based on the specific reaction and conditions.
科学的研究の応用
2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodine atom and triphenylmethyl group can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes involved in DNA and RNA synthesis.
類似化合物との比較
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
2’-Deoxy-5-methyluridine: A methylated analog with different biological activities.
2’-Deoxyuridine: The unmodified parent compound used in various biochemical studies.
Uniqueness
2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine is unique due to the combination of the iodine atom and the triphenylmethyl group. These modifications enhance its stability and specificity, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
15414-61-6 |
|---|---|
分子式 |
C28H25IN2O5 |
分子量 |
596.4 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25IN2O5/c29-22-17-31(27(34)30-26(22)33)25-16-23(32)24(36-25)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23-25,32H,16,18H2,(H,30,33,34)/t23-,24+,25+/m0/s1 |
InChIキー |
GPWRPEGFRAOCKW-ISJGIBHGSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
同義語 |
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















